An In-depth Technical Guide to 2-Azaspiro[5.5]undecan-1-one: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-Azaspiro[5.5]undecan-1-one: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Azaspiro[5.5]undecan-1-one, a spirocyclic lactam, represents a compelling scaffold in medicinal chemistry and drug discovery. Its rigid three-dimensional structure offers a unique framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential pharmacological applications of this compound. While experimental data for 2-Azaspiro[5.5]undecan-1-one is limited in publicly available literature, this document consolidates information from analogous structures and established chemical principles to serve as a valuable resource for researchers.
Introduction
Spirocyclic systems have garnered significant attention in contemporary drug discovery due to their inherent structural rigidity and novelty, which can lead to improved binding affinity and selectivity for biological targets. The 2-azaspiro[5.5]undecan-1-one core, incorporating a lactam moiety, is of particular interest as lactams are prevalent in a wide array of biologically active compounds, including antibiotics. This guide aims to provide a detailed exploration of the chemical landscape of 2-Azaspiro[5.5]undecan-1-one, offering insights into its fundamental properties and potential as a building block for new chemical entities.
Chemical and Physical Properties
Based on its chemical structure and information from chemical suppliers, the fundamental properties of 2-Azaspiro[5.5]undecan-1-one are summarized below. It is important to note that experimental values for properties such as melting and boiling points are not widely reported and should be determined empirically.
| Property | Value | Source |
| CAS Number | 1215295-79-6 | [1] |
| Molecular Formula | C₁₀H₁₇NO | [1] |
| Molecular Weight | 167.25 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| SMILES | O=C1NCCCC12CCCCC2 | [1] |
| Purity | ≥98% (as available from suppliers) | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Hazard Information:
According to supplier safety data, 2-Azaspiro[5.5]undecan-1-one is classified with the following GHS pictograms and hazard statements, indicating it should be handled with appropriate laboratory safety precautions.
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH332 - Harmful if inhaledH335 - May cause respiratory irritation |
This information is based on data for related compounds and should be used as a guideline.
Synthesis of 2-Azaspiro[5.5]undecan-1-one
A highly plausible and efficient method for the synthesis of 2-Azaspiro[5.5]undecan-1-one is the Beckmann rearrangement of spiro[5.5]undecan-2-one oxime. The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide, and in the case of cyclic oximes, it results in a ring-expanded lactam.[2][3][4]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Azaspiro[5.5]undecan-1-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Spiro[5.5]undecan-2-one oxime
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Reaction Setup: To a solution of spiro[5.5]undecan-2-one (1 equivalent) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into cold water. The solid oxime product will precipitate.
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Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude oxime can be further purified by recrystallization from a suitable solvent like ethanol or hexane.
Step 2: Beckmann Rearrangement to 2-Azaspiro[5.5]undecan-1-one
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Reaction Setup: In a round-bottom flask, place the spiro[5.5]undecan-2-one oxime (1 equivalent) and add polyphosphoric acid (PPA) or concentrated sulfuric acid as the catalyst.
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature will depend on the chosen catalyst (typically 80-120°C). Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
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Purification: Collect the crude 2-Azaspiro[5.5]undecan-1-one by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | - NH proton: A broad singlet in the range of δ 6.0-8.0 ppm.- Aliphatic protons: A series of complex multiplets in the range of δ 1.2-3.5 ppm corresponding to the protons of the two cyclohexane rings. The protons on the carbon adjacent to the nitrogen (C3) would likely appear as a triplet around δ 3.2-3.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 170-180 ppm.- Spiro carbon: A quaternary carbon signal around δ 50-60 ppm.- Aliphatic carbons: Multiple signals in the range of δ 20-50 ppm. The carbon adjacent to the nitrogen (C3) would be expected around δ 40-50 ppm. |
| IR Spectroscopy | - N-H stretch: A sharp to moderately broad absorption band around 3200-3400 cm⁻¹.- C=O stretch (amide I band): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹.- C-H stretches (aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound. |
Reactivity Profile
The chemical reactivity of 2-Azaspiro[5.5]undecan-1-one is primarily dictated by the lactam functionality.
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N-Alkylation/N-Arylation: The nitrogen atom of the lactam can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated or arylated to introduce various substituents. This functionalization is a key step in modifying the pharmacological properties of the scaffold.
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Reduction of the Lactam: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding 2-azaspiro[5.5]undecane.
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Ring-Opening Reactions: Under strong acidic or basic conditions, the lactam ring can undergo hydrolysis to yield the corresponding amino acid, 1-(aminomethyl)cyclohexaneacetic acid.
Potential Applications in Drug Discovery
The azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6][7] While the specific pharmacological profile of 2-Azaspiro[5.5]undecan-1-one has not been extensively reported, its structural motifs suggest potential for development in several therapeutic areas:
-
CNS Disorders: Derivatives of related diazaspiro[5.5]undecanes have been investigated as antagonists for the GABA-A receptor, suggesting potential applications in neurological and psychiatric disorders.[8]
-
Pain Management: Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have shown dual activity as μ-opioid receptor agonists and σ1 receptor antagonists, indicating potential for the development of novel analgesics.[5][6]
-
Infectious Diseases: The lactam ring is a key feature of many antibiotics. Spiro-β-lactams have shown antimicrobial and antiplasmodial activity.[9][10]
-
Oncology: Some triazaspiro[5.5]undecanone derivatives have been identified as potent and selective inhibitors of METTL3, a protein implicated in various cancers.[11][12]
Caption: Potential therapeutic applications of the 2-Azaspiro[5.5]undecan-1-one scaffold.
Conclusion
2-Azaspiro[5.5]undecan-1-one is a spirocyclic lactam with significant potential as a building block in the design of novel therapeutic agents. While detailed experimental characterization is currently limited, its synthesis is accessible through established methods like the Beckmann rearrangement. The structural rigidity and the presence of a modifiable lactam moiety make it an attractive scaffold for targeting a variety of biological systems. This guide provides a foundational understanding of its chemical properties and potential, encouraging further investigation into this promising molecule by the scientific community.
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- Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760.
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- Kranidiotis, A., et al. (2019). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 24(22), 4072.
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- Sperry, J. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 14, 2728-2745.
- Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2363-2384.
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PubMed. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]
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